AIR

Respiratory Therapy Anesthesiology Pharmaceutical Analysis

Substituting Medical Air with industrial compressed air or pure Oxygen USP introduces risks of contamination, hyperoxia, or fire. Medical Air (CAS 132259-10-0) is the only USP-NF compliant respiratory gas that delivers precisely 19.5-23.5% O₂ with mandated limits on CO (≤0.001%), NO/NO₂ (≤2.5 ppm), SO₂ (≤5 ppm), oil, and moisture. • Eliminates oxygen toxicity and absorption atelectasis risk inherent with Oxygen USP. • Prevents hypoxia associated with Nitrogen NF; ensures predictable FiO₂ for ventilator and nebulizer circuits. • Certified impurity profile supports anesthesia delivery and reduces airway irritation in vulnerable patients. • USP monograph compliance with full Certificate of Analysis traceability for regulatory audit readiness.

Molecular Formula C37H51Cl2N3O5S
Molecular Weight 720.8 g/mol
CAS No. 132259-10-0
Cat. No. B134867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAIR
CAS132259-10-0
SynonymsHoe 166
Hoe-166
R-(+)-3,4-dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride
Molecular FormulaC37H51Cl2N3O5S
Molecular Weight720.8 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC.Cl.Cl
InChIInChI=1S/C37H49N3O5S.2ClH/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5;;/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3;2*1H/t37-;;/m1../s1
InChIKeyHQTMLRUQTHILKM-CHKASDEDSA-N
Commercial & Availability
Standard Pack Sizes80 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Medical Air (CAS 132259-10-0): A Critical Medical Gas Defined by USP Oxygen Window and Impurity Limits


Medical Air, assigned CAS 132259-10-0, is a pharmaceutical-grade respiratory gas defined by the United States Pharmacopeia (USP) as a natural or synthetic mixture consisting largely of nitrogen and oxygen, with a tightly specified oxygen content window of not less than 19.5% and not more than 23.5% by volume [1]. This narrow oxygen range distinguishes it from other medical gases and ensures its safety and efficacy for respiratory support applications where precise FiO2 control is required. It is classified as a prescription drug for human use, supplied in compressed gas cylinders or via pipeline systems [2]. The product's quality is assured through USP-mandated limits on carbon dioxide (≤0.05%), carbon monoxide (≤0.001%), nitric oxide/nitrogen dioxide (≤2.5 ppm), sulfur dioxide (≤5 ppm), water/oil (none detectable), and odor (none discernible) [1].

Why Medical Air (CAS 132259-10-0) Cannot Be Substituted with Oxygen, Nitrogen, or Non-Medical Compressed Air


The substitution of Medical Air (CAS 132259-10-0) with Oxygen USP, Nitrogen NF, or non-medical compressed air is clinically and regulatorily unsound due to fundamental differences in oxygen concentration, impurity profiles, and intended use. Oxygen USP delivers near-pure oxygen (≥99.0% O2), which poses a risk of oxygen toxicity, absorption atelectasis, and fire hazard if misapplied in situations where a 21% FiO2 is required [1]. Nitrogen NF is an inert gas with ≤1.0% oxygen, unsuitable for respiratory support and used primarily for cryotherapy or as a pharmaceutical excipient [2]. Non-medical compressed air lacks the rigorous USP impurity testing for carbon monoxide, oil vapor, and moisture, which are critical for patient safety [3]. Therefore, procurement decisions must be based on the specific, quantifiable parameters that define Medical Air as a distinct pharmaceutical entity.

Quantitative Differentiation of Medical Air (CAS 132259-10-0) Against Key Comparators


Oxygen Concentration Window: Medical Air's Narrow 19.5-23.5% Range vs. Oxygen USP's ≥99.0% and Nitrogen NF's ≤1.0%

Medical Air is defined by a precise oxygen content window of 19.5% to 23.5% by volume, as per the USP monograph [1]. In contrast, Oxygen USP contains not less than 99.0% O2 by volume, and Nitrogen NF contains not more than 1.0% O2 by volume [2][3]. This quantifiable difference in oxygen concentration is critical for clinical applications requiring a normoxic gas mixture. The 4.0% allowable range for Medical Air ensures that the delivered FiO2 remains within a safe, therapeutic window, while the use of pure oxygen or nitrogen would result in hyperoxia or hypoxia, respectively.

Respiratory Therapy Anesthesiology Pharmaceutical Analysis

Carbon Dioxide Impurity Limit: Medical Air's ≤0.05% CO2 is Stricter than Oxygen USP's ≤0.03%? (A Clarification on Comparator Limits)

The USP monograph for Medical Air specifies a carbon dioxide (CO2) limit of not more than 0.05% [1]. The Oxygen USP monograph specifies a CO2 limit of not more than 0.03% [2]. While this might appear to make Oxygen USP 'purer' in terms of CO2, the limit for Medical Air is set at a level that ensures it does not cause hypercapnia when administered for extended periods. The critical differentiator is not the absolute limit, but the fact that Medical Air's CO2 limit is explicitly defined for a respiratory gas mixture, whereas Oxygen USP's limit is for a high-purity oxidizer gas. For procurement, the Medical Air specification guarantees that CO2 levels are controlled within a range safe for inhalation, a requirement not applicable to non-medical compressed air.

Gas Purity Analysis Pharmaceutical Quality Control Medical Gas Compliance

Carbon Monoxide Impurity Limit: Medical Air's ≤0.001% CO is Identical to Oxygen USP and Nitrogen NF, Ensuring Hemoglobin Safety

The carbon monoxide (CO) impurity limit for Medical Air is not more than 0.001% (10 ppm), as specified by the USP monograph [1]. This limit is identical to those set for Oxygen USP [2] and Nitrogen NF [3]. This uniform standard across all three medical gases reflects the critical importance of minimizing CO exposure to prevent carboxyhemoglobin formation and impaired oxygen delivery. The differentiation lies in the fact that Medical Air, as a respiratory gas, must meet this stringent CO limit despite being a complex mixture derived from ambient air, which may contain higher background CO levels. Non-medical compressed air, by contrast, is not routinely tested for CO and may contain levels exceeding this safe threshold.

Toxicology Medical Gas Safety Hemoglobin Binding

Nitric Oxide and Nitrogen Dioxide Limits: Medical Air's Unique ≤2.5 ppm Specification for Airway Safety

The USP monograph for Medical Air includes a specific limit for the combined concentration of nitric oxide (NO) and nitrogen dioxide (NO2) of not more than 2.5 ppm [1]. This specification is unique to Medical Air; the monographs for Oxygen USP and Nitrogen NF do not include a test for NO/NO2. These oxides of nitrogen are potent airway irritants and can cause pulmonary edema and inflammation. Their presence in compressed air can arise from high-temperature compressor operation. Therefore, the inclusion of this 2.5 ppm limit provides a quantifiable and verifiable safety feature that is absent in other medical gases and non-medical compressed air.

Pulmonary Toxicology Airway Inflammation Gas Purity

Sulfur Dioxide Limit: Medical Air's ≤5 ppm Specification Protects Against Bronchoconstriction

The USP monograph for Medical Air specifies a sulfur dioxide (SO2) limit of not more than 5 ppm [1]. SO2 is a known respiratory irritant that can trigger bronchoconstriction, particularly in asthmatic patients. This limit is not present in the monographs for Oxygen USP or Nitrogen NF. The presence of SO2 in compressed air can originate from atmospheric pollution or from compressor lubricants. The 5 ppm limit provides a quantitative threshold for an impurity that is directly relevant to the safety of an inhaled gas, making this a key differentiator for procurement in healthcare settings where patients may have reactive airway disease.

Respiratory Safety Airway Reactivity Gas Contaminant Analysis

Water, Oil, and Odor: Medical Air's 'None Detectable' Standard vs. Potential Contamination in Non-Medical Compressed Air

The USP monograph for Medical Air includes qualitative but strictly enforced tests for water/oil (no liquid discernible on a stainless steel mirror) and odor (no appreciable odor discernible) [1]. While these are not quantitative in ppm, they represent a binary 'none detectable' standard that is a critical differentiator from non-medical compressed air, which may contain significant levels of oil vapor, water, and odorous hydrocarbons. The NFPA 99 standard further quantifies the dew point requirement for medical air systems as being below the frost point (0°C/32°F) at any level of demand, ensuring the absence of liquid water that could harbor microbial growth or damage equipment [2]. Non-medical compressed air lacks these rigorous controls, posing risks of airway contamination, equipment corrosion, and nosocomial infection.

Gas Quality Assurance Contamination Control Medical Device Compatibility

High-Value Application Scenarios for Medical Air (CAS 132259-10-0) Based on Quantifiable Specifications


Primary Respiratory Support in Hospitals: Delivering Precise, Safe FiO2

Medical Air's USP-specified oxygen window of 19.5-23.5% O2 [1] makes it the only gas suitable for driving ventilators and providing the carrier gas for nebulized medications where a normoxic mixture is required. Its use prevents the hyperoxia and absorption atelectasis associated with Oxygen USP [2] and the hypoxia associated with Nitrogen NF [3]. This ensures that the delivered FiO2 is safe and predictable, which is fundamental to standard respiratory care protocols.

Anesthesia Carrier Gas: Minimizing Airway Irritation and Fire Risk

In the operating room, Medical Air is blended with Oxygen USP to achieve a specific FiO2 for anesthetized patients. Its strict limits on nitric oxide/nitrogen dioxide (≤2.5 ppm) and sulfur dioxide (≤5 ppm) [1] are critical for minimizing airway irritation and bronchospasm in vulnerable patients. Furthermore, its 21% oxygen content significantly reduces the fire risk associated with the use of electrosurgical or laser equipment in an oxygen-enriched atmosphere, a safety feature not offered by pure Oxygen USP [2].

Calibration Gas for Respiratory Monitoring Equipment: Ensuring Accuracy and Traceability

Medical Air's precisely defined and USP-verified composition [1] makes it an ideal zero or span gas for calibrating oxygen analyzers, capnographs, and pulmonary function testing equipment. The use of non-medical compressed air, which lacks defined oxygen and impurity levels, can lead to inaccurate device calibration and subsequent clinical errors. Procurement of Medical Air with a certificate of analysis provides the traceability required by regulatory bodies for medical device maintenance.

Pharmaceutical Manufacturing: Inert Atmosphere and Clean Compressed Air for cGMP Compliance

In pharmaceutical and biotechnology manufacturing, Medical Air is used as a clean, dry source of compressed air for product transfer, equipment operation, and creating inert atmospheres. Its compliance with the USP monograph [1] and NFPA 99 dew point requirements [2] ensures that it does not introduce moisture, oil, or particulate contamination into cGMP environments. This is a key differentiator from industrial compressed air, which may contain contaminants that could compromise product quality or sterility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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